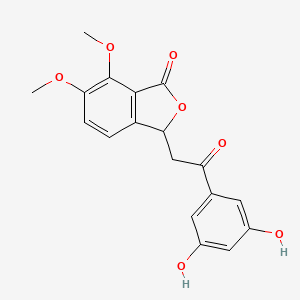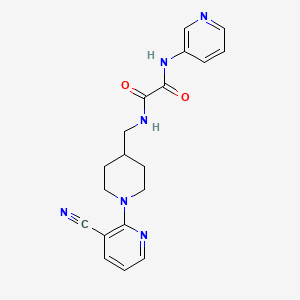
3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3,5-Dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenolic, ketonic, and furan functionalities, making it a subject of interest in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,5-dihydroxyphenyl intermediate, which is then subjected to a series of reactions to introduce the oxoethyl and dimethoxyisobenzofuran moieties.
-
Step 1: Synthesis of 3,5-Dihydroxyphenyl Intermediate
Reagents: Phenol, formaldehyde, and a base (e.g., sodium hydroxide)
Conditions: Reflux in an aqueous medium
Reaction: Phenol reacts with formaldehyde in the presence of a base to form 3,5-dihydroxyphenylmethanol.
-
Step 2: Formation of the Oxoethyl Group
Reagents: Acetyl chloride, aluminum chloride (AlCl3)
Conditions: Friedel-Crafts acylation
Reaction: The 3,5-dihydroxyphenylmethanol undergoes acylation with acetyl chloride in the presence of AlCl3 to form the oxoethyl group.
-
Step 3: Cyclization to Form Isobenzofuran
Reagents: Dimethoxybenzene, phosphorus oxychloride (POCl3)
Conditions: Cyclization reaction
Reaction: The intermediate undergoes cyclization with dimethoxybenzene and POCl3 to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives with additional hydroxyl or carbonyl groups.
-
Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Mild to strong reducing conditions
Products: Reduced forms with alcohol or alkane functionalities.
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Room temperature to reflux
Products: Substituted derivatives with halogen or nucleophile groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous medium, H2O2 in organic solvents
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens in acetic acid, nucleophiles in polar solvents
科学的研究の応用
Chemistry
In chemistry, 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of phenolic groups suggests that it may scavenge free radicals and reduce oxidative stress in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
作用機序
The mechanism of action of 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can interact with reactive oxygen species (ROS), neutralizing them and reducing oxidative damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 3,5-Dihydroxyphenylpropionoic acid
- 3,5-Dihydroxybenzyl alcohol
- 3,5-Dihydroxybenzoic acid
Comparison
Compared to these similar compounds, 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one stands out due to its additional oxoethyl and dimethoxyisobenzofuran functionalities
特性
IUPAC Name |
3-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-23-14-4-3-12-15(25-18(22)16(12)17(14)24-2)8-13(21)9-5-10(19)7-11(20)6-9/h3-7,15,19-20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTQWAULSWGKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=CC(=C3)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)



![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)
methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2904550.png)
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)
![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)
